molecular formula C20H30N2O2 B3817299 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3817299
M. Wt: 330.5 g/mol
InChI Key: HYGHVOKCWGHVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a spirocyclic piperidine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in the development of cancer. The compound also exhibits anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one exhibits various biochemical and physiological effects that are relevant to its potential applications in drug discovery and development. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. The compound also exhibits anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique pharmacological profile, potent antitumor activity, and anti-inflammatory and neuroprotective effects. The compound is also relatively easy to synthesize, making it readily available for scientific research. However, the compound exhibits some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential applications in the treatment of other diseases, including cardiovascular diseases and metabolic disorders.
3. Elucidation of the compound's mechanism of action at the molecular level.
4. Development of novel derivatives of the compound with improved pharmacological properties.
5. Investigation of the compound's potential as a lead compound for the development of new drugs.
In conclusion, 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases. The compound has been extensively studied for its potential applications in drug discovery and development, and there are several future directions for research involving this compound.

Scientific Research Applications

2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in drug discovery and development. The compound exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

2-[2-(cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-18(13-16-5-2-1-3-6-16)22-12-10-20(15-22)9-4-11-21(19(20)24)14-17-7-8-17/h5,17H,1-4,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHVOKCWGHVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCC3(C2)CCCN(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
Reactant of Route 3
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.